2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide
CAS No.:
Cat. No.: VC14963348
Molecular Formula: C25H23N3O5
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O5 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C25H23N3O5/c1-32-21-13-7-8-14-22(21)33-16-24(30)28-19-12-6-5-11-18(19)27-25(31)20(28)15-23(29)26-17-9-3-2-4-10-17/h2-14,20H,15-16H2,1H3,(H,26,29)(H,27,31) |
| Standard InChI Key | GRTRMWJCEJSFHN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactivity
The synthesis of quinoxaline derivatives often involves multi-step reactions, including condensation and cyclization processes. These compounds can undergo various chemical reactions, such as nucleophilic substitution and addition reactions, which are typical for amides and quinoxalines.
Biological Activity and Potential Applications
Quinoxaline derivatives have been explored for their anticancer, antiviral, and antibacterial activities. The structural components of 2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide suggest potential biological activity, although specific studies on this compound are not available.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Quinoxaline Derivatives | Anticancer, Antiviral, Antibacterial | Pharmaceutical Research |
| Tetrahydroquinoxaline Compounds | Potential for Neuroprotective Effects | Neurological Disorders |
Comparison with Related Compounds
Similar compounds, such as those featuring quinoxaline cores with various substituents, have shown promising biological activities. For example, 3-phenylquinoxaline-2(1H)-thione derivatives have exhibited anticancer properties against human cell lines .
| Related Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Phenylquinoxaline-2(1H)-thione Derivatives | Anticancer | Sulfur-substituted quinoxaline core |
| Clazosentan | Antihypertensive | Sulfonamide group |
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